(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The hydroxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a suitable phenol derivative and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, depending on its structural configuration. The Boc protecting group plays a crucial role in modulating the reactivity and stability of the compound, allowing for controlled release of the active amine group under specific conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc protecting group.
4-(Trifluoromethyl)benzoic acid: Similar in having a substituted phenyl group.
Uniqueness
This compound’s versatility and unique structural features make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
WOCXBQCASNXFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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